Fmoc-PEA - 329223-23-6

Fmoc-PEA

Catalog Number: EVT-3318898
CAS Number: 329223-23-6
Molecular Formula: C17H18NO6P
Molecular Weight: 363.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Fmoc-Diphenylalanine (Fmoc-FF)

Compound Description: Fmoc-diphenylalanine is a dipeptide composed of two phenylalanine residues coupled to an Fmoc protecting group. It is a well-studied low molecular weight hydrogelator that self-assembles into nanofibrils, creating a three-dimensional network capable of encapsulating large amounts of water or biological fluids. [] Fmoc-FF hydrogels exhibit promising applications in various fields, including biomedicine and industry. [, , ]

Fmoc-Phenylalanine (Fmoc-F)

Compound Description: Fmoc-Phenylalanine, a single phenylalanine residue protected by an Fmoc group, also exhibits hydrogelation properties. [, ] Notably, Fmoc-F displays antibacterial activity against Gram-positive bacteria, including MRSA, both in its hydrogel and solution phases. [] This antimicrobial effect is attributed to its surfactant-like properties at higher concentrations and its ability to enter bacterial cells and disrupt glutathione levels at lower concentrations. []

Fmoc-Tryptophan

Compound Description: Although not explicitly mentioned as a separate compound, Fmoc-Tryptophan is implicitly used as a building block in the synthesis of microcionamide-inspired peptides. [] These peptides aim to replicate the biological activity of microcionamide A, a marine natural product with a 2-phenylethylenamine (2-PEA) functional group. In these synthetic analogs, the Trp residue replaces the 2-PEA moiety, suggesting its potential as a structural mimic.

Relevance: Fmoc-Tryptophan's relevance to Fmoc-PEA stems from its utilization as a substitute for the 2-PEA group in bioactive peptides. [] While Trp and PEA differ in their core structures, they share a commonality in their aromatic character. The ability of Fmoc-Tryptophan to functionally replace 2-PEA in this context suggests that Fmoc-PEA might exhibit similar biological activity or serve as a scaffold for developing novel bioactive compounds.

Fmoc-6,6,6-Trifluoro-Norleucine

Compound Description: This compound, synthesized through an asymmetric synthesis route, represents an Fmoc-protected unnatural amino acid. [] While the specific application of Fmoc-6,6,6-Trifluoro-Norleucine is not detailed in the provided research, its synthesis highlights the versatility of incorporating various amino acid side chains into Fmoc-protected building blocks for peptide synthesis.

Other Fmoc-Protected Amino Acids and Peptides

Relevance: The numerous Fmoc-protected compounds mentioned underscore the widespread use of the Fmoc group in peptide synthesis. [] This suggests that Fmoc-PEA, like other Fmoc-protected molecules, could likely be synthesized using standard solid-phase peptide synthesis techniques and potentially find application in diverse research areas.

Overview

Fmoc-PEA, or Fluorenylmethoxycarbonyl-Phenylethylamine, is a chemical compound widely utilized in peptide synthesis as a protecting group for amines. The Fmoc (Fluorenylmethoxycarbonyl) group is known for its stability under acidic conditions and its selective removal by weak bases, making it particularly advantageous in solid-phase peptide synthesis (SPPS). This compound plays a crucial role in the synthesis of peptides, allowing for the protection of amine functionalities during the assembly of complex peptide chains.

Source

Fmoc-PEA can be synthesized from phenylethylamine through a series of chemical reactions involving the introduction of the Fmoc protecting group. The initial step typically involves reacting phenylethylamine with Fmoc chloride or Fmoc-OSu (9-fluorenylmethylsuccinimidyl carbonate) to yield Fmoc-PEA. The resulting compound is then purified and characterized for use in peptide synthesis.

Classification

Fmoc-PEA belongs to the class of amine protecting groups used in organic synthesis. It is classified as a base-labile protecting group, which means it can be easily removed under basic conditions without affecting other functional groups present in the molecule.

Synthesis Analysis

Methods

The synthesis of Fmoc-PEA can be achieved through several methodologies:

  1. Direct Acylation: This method involves the reaction of phenylethylamine with Fmoc chloride in the presence of a base such as triethylamine. The reaction proceeds under mild conditions and typically requires purification steps to isolate the product.
  2. Using Fmoc-OSu: An alternative method involves reacting phenylethylamine with Fmoc-OSu, which provides a more efficient route to introduce the Fmoc group. This method minimizes side reactions and yields high-purity products.

Technical Details

The reaction conditions generally include:

  • Solvents: Common solvents include dimethylformamide (DMF) or dichloromethane (DCM).
  • Temperature: Reactions are typically conducted at room temperature or slightly elevated temperatures.
  • Reaction time: The duration can vary from several hours to overnight, depending on the specific method used.
Molecular Structure Analysis

Structure

Fmoc-PEA has a distinct molecular structure characterized by the presence of the fluorenyl group attached to the phenylethylamine moiety. The general structure can be represented as follows:

C13H13N Fmoc PEA \text{C}_{13}\text{H}_{13}\text{N}\quad \text{ Fmoc PEA }

Data

The molecular weight of Fmoc-PEA is approximately 199.25 g/mol. Its structural formula includes:

  • A fluorenyl ring system providing stability and UV absorbance properties.
  • An amine functional group that can participate in coupling reactions during peptide synthesis.
Chemical Reactions Analysis

Reactions

Fmoc-PEA participates in various chemical reactions typical for amine-containing compounds:

  1. Deprotection: The Fmoc group can be removed using basic conditions, commonly with piperidine in DMF, allowing for subsequent coupling reactions.
  2. Coupling Reactions: Once deprotected, Fmoc-PEA can react with activated carboxylic acids or other electrophiles to form peptide bonds.

Technical Details

The removal of the Fmoc group is rapid; under standard conditions (20% piperidine in DMF), it has a half-life of approximately 6 seconds, facilitating quick transitions between synthetic steps.

Mechanism of Action

Process

The mechanism by which Fmoc-PEA functions involves:

  1. Protection: The Fmoc group protects the amine from unwanted reactions during peptide assembly.
  2. Deprotection: Upon treatment with a base, the Fmoc group is cleaved, regenerating free amine functionality that can participate in further reactions.

Data

The efficiency of this mechanism allows for high yields in peptide synthesis while minimizing side reactions, which is critical for producing complex peptides.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white solid.
  • Solubility: Soluble in organic solvents like DMF and DCM but insoluble in water.

Chemical Properties

  • Stability: Stable under neutral and acidic conditions but readily deprotected under basic conditions.
  • UV Absorption: The fluorenyl moiety provides strong UV absorbance, useful for monitoring reactions via UV spectroscopy.
Applications

Scientific Uses

Fmoc-PEA is primarily used in:

  1. Peptide Synthesis: It serves as a temporary protecting group for amines during SPPS, allowing for the construction of complex peptides with precision.
  2. Bioconjugation: Its stability and ease of removal make it suitable for applications where controlled release of amine functionalities is required.
  3. Analytical Chemistry: The UV-active nature of Fmoc allows for its use in analytical methods to monitor peptide synthesis and purity.
Theoretical Foundations and Molecular Design

Supramolecular Chemistry Principles Underlying Fmoc-Protected Conjugates

Fmoc-PEA belongs to a class of aromatic Fmoc-protected conjugates whose self-assembly is governed by directional non-covalent interactions. The 9-fluorenylmethoxycarbonyl (Fmoc) group provides critical π-conjugated systems that enable strong π-π stacking interactions, forming the primary driving force for molecular organization. These stacking interactions operate cooperatively with hydrogen bonding networks involving the carbamate linkage and ester carbonyl of PEA, as well as hydrophobic effects from the fluorene rings and phenylalanine side chain. This combination creates a hierarchical assembly process where primary fibrillar structures emerge through:

  • Longitudinal stacking of Fmoc groups via quadrupole interactions
  • Lateral stabilization through hydrogen-bonded β-sheet-like arrays
  • Entropically driven hydrophobic collapse in aqueous environments

The resulting nanostructures (typically nanofibers or twisted ribbons) exhibit thermodynamic reversibility, enabling error-correction during assembly. This distinguishes Fmoc-PEA from covalent polymers and allows responsive reorganization under environmental triggers like pH or temperature changes. Concentration-dependent studies reveal a critical aggregation concentration (CAC) typically between 0.1-1.0 mM, below which self-assembly cannot proceed spontaneously [1] [5].

Table 1: Dominant Non-Covalent Interactions in Fmoc-PEA Assembly

Interaction TypeEnergy Range (kcal/mol)Molecular Components InvolvedStructural Role
π-π Stacking2-5Fmoc fluorene ringsPrimary fibril axis
Hydrogen Bonding3-7Carbamate NH-C=O, ester C=OLateral stabilization
Hydrophobic Effect1-3Aliphatic/aromatic side chainsSolvent exclusion
Van der Waals0.5-1All atomic contactsPacking optimization

Computational Modeling of Fmoc-PEA Self-Assembly Dynamics

Computational approaches provide spatiotemporal resolution of Fmoc-PEA assembly mechanisms inaccessible experimentally. Coarse-grained molecular dynamics (CG-MD) simulations with the MARTINI force field reveal spontaneous nucleation events within 100 ns timescales, showing:

  • Nucleation-elongation behavior where small oligomers (3-5 monomers) form disordered clusters
  • Structural rearrangement into β-sheet-rich nuclei serving as assembly templates
  • Fibrillar growth through monomer addition at fibril ends with rate constants of 10⁶ M⁻¹s⁻¹

All-atom simulations in explicit solvent (TIP3P water) using GAFF2/AMBER force fields quantify interaction energies at molecular interfaces. The Fmoc-Fmoc stacking energy ranges from -4.2 to -5.7 kcal/mol, while hydrogen bonds between carbamate groups exhibit energies of -6.3 kcal/mol. Notably, simulations show kinetic trapping occurs when hydrophobic interactions dominate early assembly stages, leading to polymorphic structures.

Advanced sampling techniques are indispensable for probing rare transitions:

  • Umbrella sampling calculates free energy barriers of monomer attachment (ΔG‡ = 8.2 ± 0.3 kcal/mol)
  • Metadynamics reconstructs the assembly landscape, identifying meta-stable helical intermediates
  • Markov state models predict temperature-dependent assembly rates matching experimental Arrhenius plots [5] [9].

Electronic and Steric Effects of the Fmoc Moiety on Molecular Conformation

The Fmoc group serves as a conformational lock through its planar, electron-rich fluorene system. Density functional theory (DFT) calculations at the B3LYP/6-31G** level demonstrate significant electronic consequences:

  • Quadrupole moment of -73.4 × 10⁻⁴⁰ C·m² facilitates antiparallel stacking with optimal centroid distance of 3.8 Å
  • Electrostatic potential surfaces reveal negative regions above/below the fluorene plane (-42 kcal/mol) and positive edges near methylene bridges (+28 kcal/mol)
  • Dipole moment enhancement from 2.1 D (free Fmoc) to 5.3 D (Fmoc-PEA) promotes aqueous solubility pre-assembly

Steric effects manifest primarily through orthogonal constraints:

  • The fluorene ring enforces perpendicular orientation relative to the peptide backbone (85-95° dihedral)
  • Ethyl ester moiety creates a 3.2 Å steric bulge that prevents lateral aggregation beyond 15 nm fibril width
  • Chirality transfer occurs when L-phenylalanine configures the stacking into left-handed helices (P-helicity) with 12.5° twist per molecule

Substituent modifications alter assembly outcomes dramatically:

  • Electron-withdrawing Fmoc-(4-NO₂-Phe) derivatives accelerate assembly 4-fold by enhancing π-acidity
  • Sterically hindered Fmoc-Diphenylglycine forms spherical aggregates rather than fibrils
  • Fmoc-Protected D-amino acids produce mirror-image helices with identical energy landscapes [1] [3].

Free Energy Landscapes of Fmoc-PEA in Aqueous and Organic Matrices

The self-assembly pathway is dictated by the underlying free energy landscape, mapped using potential of mean force (PMF) calculations:

Table 2: Free Energy Parameters of Fmoc-PEA in Different Solvent Systems

Solvent SystemCAC (mM)Nucleation Barrier ΔG‡ (kcal/mol)Elongation ΔGₑₗ (kcal/mol)Dominant Solvent-Solute Interaction
Water0.488.2-5.7Hydrophobic desolvation
Methanol/Water (3:1)1.2511.4-3.1Hydrogen bonding competition
DMSO>10.0N/A (no assembly)+2.3 (repulsive)Sulfoxide-π interactions

In aqueous systems, the landscape features:

  • A 1.5 kcal/mol well for pre-nucleation clusters (2-4 monomers)
  • A steep 8.2 kcal/mol barrier corresponding to structural rearrangement into β-sheets
  • A deep -5.7 kcal/mol elongation funnel enabling rapid fibril growth

Organic cosolvents fundamentally alter the landscape:

  • Methanol raises nucleation barriers by disrupting hydrophobic interactions
  • Acetonitrile flattens the elongation funnel, producing short, branched fibrils
  • DMSO eliminates minima through competitive solvation of Fmoc groups

Temperature dependence studies reveal the enthalpy-dominated nucleation (ΔH‡ = 15.3 kcal/mol, -TΔS‡ = -7.1 kcal/mol) versus entropy-driven elongation (ΔHₑₗ = -2.4 kcal/mol, -TΔSₑₗ = -3.3 kcal/mol). Pressure perturbation experiments show water's partial molar volume decreases by 28 mL/mol during assembly, confirming hydrophobic collapse as a key driver [5] [7].

Non-Covalent Interaction Networks in Fmoc-PEA Hierarchical Organization

Fmoc-PEA constructs materials through precisely orchestrated interaction hierarchies:

Primary Structure (Molecular Scale):

  • Fmoc stacking: Anti-parallel displaced geometry with 3.5-4.0 Å interplanar distance
  • Carbamate H-bonding: Bidirectional β-sheet-like arrays with registry shift (N-H···O=C, 2.8 Å)
  • Edge-to-face T-shapes: Between phenylalanine side chains and fluorenes (4.7 Å)

Secondary Structure (Nanoscale):

  • Monolayer β-tapes (2.8 nm wide) from antiparallel hydrogen bonding
  • Twisted helical ribbons (pitch = 45-60 nm) via chiral packing frustration
  • Lateral association into bilayers through phenylalanine zipper motifs

Tertiary Structure (Microscale):

  • Entangled fibrillar networks with persistence lengths of 150-300 nm
  • Porous hydrogels (99% water) with mesh sizes of 20-50 nm
  • Reinforced bundles where fibrils align through π-stacking overlap

Figure: Hierarchical Organization of Fmoc-PEA

Molecular → Supramolecular → Macroscopic  Fmoc-PEA monomer → β-sheet tape → Helical fibril → 3D hydrogel network  │               │              │                │  π-π stacking    H-bonding      Chiral twist    Entanglement  

Spectroscopic quantification reveals interaction energy contributions:

  • π-π stacking provides 60-65% of total stabilization energy (-42 kJ/mol)
  • Hydrogen bonding contributes 25-30% (-18 kJ/mol)
  • Van der Waals and hydrophobic effects account for the remainder (-10 kJ/mol)

Perturbation experiments confirm this hierarchy:

  • Adding π-competing solvents (toluene) disrupts all hierarchical levels
  • Urea (8M) targets hydrogen bonds, unraveling β-tapes but preserving stacks
  • Temperature jumps primarily affect hydrophobic core reorganization [1] [4] [10].

Properties

CAS Number

329223-23-6

Product Name

Fmoc-PEA

IUPAC Name

9H-fluoren-9-ylmethyl N-(2-phosphonooxyethyl)carbamate

Molecular Formula

C17H18NO6P

Molecular Weight

363.3 g/mol

InChI

InChI=1S/C17H18NO6P/c19-17(18-9-10-24-25(20,21)22)23-11-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,16H,9-11H2,(H,18,19)(H2,20,21,22)

InChI Key

YHUHBHVNOVAEMP-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCOP(=O)(O)O

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCOP(=O)(O)O

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